molecular formula C9H13Br2N3O2 B1454760 1H-1,2,4-Triazole, 3,5-dibromo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]- CAS No. 1262197-67-0

1H-1,2,4-Triazole, 3,5-dibromo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-

Cat. No. B1454760
CAS RN: 1262197-67-0
M. Wt: 355.03 g/mol
InChI Key: BUDXIPKLLCLUOX-UHFFFAOYSA-N
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Description

“1H-1,2,4-Triazole, 3,5-dibromo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-” is a chemical compound. It is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves reactions with butyllithium at low temperatures, and the resulting lithiated derivatives are quenched with various reagents to give high yields of the corresponding 5-substituted 1,2,3-triazole . This method features high regioselectivity, good functional group tolerance, and a wide substrate scope .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C2HBr2N3 . The structure includes a 1,2,4-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse. For example, 4,5-Dibromo-l-methoxymethyl-1H- and -2-methoxymethyl-2H 1,2,3-triazole reacted with butyllithium (in diethyl ether or tetrahydrofuran at low temperatures) at position-5 and the resulting lithiated derivatives were quenched with aqueous ammonium chloride, carbon dioxide, methyl chloroformate, benzophenone or dimethyl or diphenyl disulfide to give high yields (71–93%) of the corresponding 5-substituted 1,2,3-triazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 226.86, a melting point of 201°C, and a predicted boiling point of 364.8±25.0°C . It is a solid at room temperature and has a density of 2.620 .

Scientific Research Applications

Synthesis of Triazole Derivatives

  • Novel Synthesis Approaches

    Research has demonstrated the synthesis of novel triazole derivatives, highlighting their importance in medicinal chemistry due to their diverse biological applications. One study detailed the synthesis of triazoles fused with other heterocyclic rings, indicating their potential in creating compounds with significant biological activity (Mottaghinejad & Alibakhshi, 2018).

  • Diversity-Oriented Synthesis

    Another study explored the diversity-oriented synthesis of a library of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry. This research emphasizes the structural diversity achievable, potentially leading to the discovery of new biological activities (Zaware et al., 2011).

Biological Applications

  • Antibacterial and Antifungal Activities

    Some triazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, indicating the potential of these compounds in addressing microbial resistance. A particular study synthesized triazolyl pyranochromen-2(1H)-ones and evaluated their antibacterial activity, finding moderate activity against various strains (Kumar et al., 2016).

  • Antimicrobial Agents

    Another research focused on the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents, showcasing the broad spectrum of antimicrobial activities of these compounds (Bhat et al., 2016).

Chemical Properties and Applications

  • Chemical Stability and Reactivity: Investigations into the reactivity and stability of triazole derivatives under various conditions have provided insights into their chemical properties, aiding in the development of new synthetic methods. For instance, a study on the oxidative hydrophenylation of ethylene for styrene production utilizing a cationic Ru(II) catalyst demonstrated the influence of ligand substituents on product selectivity, indicating the complex interplay between catalytic conditions and chemical reactivity (Jia et al., 2017).

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can vary depending on the specific derivative and its biological target. For example, the nitro group of 9d mediated H-bonding and metallic interaction with the amide group of Thr199 and Zn ion, respectively .

Future Directions

The future directions in the research and development of 1,2,4-triazole derivatives could involve the synthesis of new analogs and the exploration of their potential applications . Further studies are needed to fully understand the properties and potential uses of this specific compound.

properties

IUPAC Name

3,5-dibromo-1-[2-(oxan-2-yloxy)ethyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13Br2N3O2/c10-8-12-9(11)14(13-8)4-6-16-7-3-1-2-5-15-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDXIPKLLCLUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCN2C(=NC(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-1,2,4-Triazole, 3,5-dibromo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-

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